molecular formula C23H30N2O2 B6111004 3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-propanoylcyclohex-2-en-1-one

3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-propanoylcyclohex-2-en-1-one

Cat. No.: B6111004
M. Wt: 366.5 g/mol
InChI Key: INDJENGBLQOALK-WBPFXJLNSA-N
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Description

3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-propanoylcyclohex-2-en-1-one is a complex organic compound featuring an indole moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, holds promise for various scientific research applications.

Preparation Methods

The synthesis of 3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-propanoylcyclohex-2-en-1-one involves multiple stepsReaction conditions often involve the use of catalysts and specific reagents to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Common reagents and conditions used in these reactions include acids, bases, and transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3-{[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]amino}-5,5-dimethyl-2-propanoylcyclohex-2-en-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds include other indole derivatives such as:

Properties

IUPAC Name

(2E)-3-[2-(2,5-dimethyl-1H-indol-3-yl)ethylimino]-2-(1-hydroxypropylidene)-5,5-dimethylcyclohexan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O2/c1-6-20(26)22-19(12-23(4,5)13-21(22)27)24-10-9-16-15(3)25-18-8-7-14(2)11-17(16)18/h7-8,11,25-26H,6,9-10,12-13H2,1-5H3/b22-20+,24-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INDJENGBLQOALK-WBPFXJLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)C)C)CC(CC1=O)(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)C)C)CC(CC1=O)(C)C)/O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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